Thamnosmonin

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Thamnosmonin can be extracted from plant sources such as Angelica dahurica and Sida acuta using methanol extraction followed by chromatographic techniques

Methanol Extraction: Plant material is soaked in methanol to extract the active compounds.

Chromatography: The methanol extract is subjected to chromatographic separation to isolate this compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar extraction and purification processes, scaled up to handle larger quantities of plant material. This would involve:

Large-scale Methanol Extraction: Using industrial-grade methanol and large extraction vessels.

High-Performance Liquid Chromatography (HPLC): For the purification of this compound on an industrial scale.

Análisis De Reacciones Químicas

Types of Reactions: Thamnosmonin, being a coumarin derivative, can undergo various chemical reactions, including:

Oxidation: Coumarins can be oxidized to form more complex structures.

Reduction: Reduction reactions can modify the coumarin ring structure.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the coumarin ring.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogens or nitrating agents under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated coumarins, while substitution can introduce various functional groups into the coumarin ring.

Aplicaciones Científicas De Investigación

Chemistry: As a natural product, it serves as a model compound for studying coumarin chemistry and its derivatives.

Industry: Its insecticidal properties can be utilized in agricultural practices to manage pest populations.

Mecanismo De Acción

The exact mechanism of action of thamnosmonin is not fully understood. its insecticidal activity suggests it may interfere with the nervous system of insects, leading to paralysis and death . In terms of its anti-platelet aggregation activity, it likely inhibits pathways involved in platelet activation and aggregation, although the specific molecular targets are not well-defined .

Comparación Con Compuestos Similares

Thamnosmonin can be compared with other coumarin derivatives such as:

Scopoletin: Another coumarin with anti-inflammatory and antioxidant properties.

Xanthyletin: Known for its antimicrobial activity.

Xanthotoxin: Used in the treatment of skin disorders like psoriasis.

Uniqueness: this compound’s uniqueness lies in its dual biological activities as both an insecticidal agent and a potential anti-platelet aggregation compound . This dual functionality distinguishes it from other coumarins that may only exhibit one type of biological activity.

Actividad Biológica

Thamnosmonin, a coumarin derivative, is primarily isolated from plants such as Sida acuta and Sida rhombifolia. It has garnered attention for its diverse biological activities, including antimicrobial, insecticidal, and potential therapeutic effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

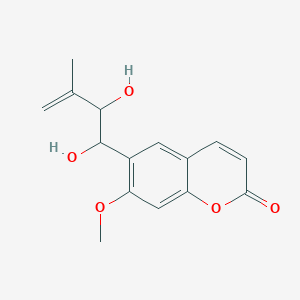

This compound is chemically classified as a coumarin with the molecular formula and a molecular weight of 272.29 g/mol. Its structure features a chromone backbone with additional functional groups that contribute to its biological activity .

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In a study investigating the volatile oil of Thamnosma africana, it was found that this compound exhibited inhibitory effects against several bacterial strains, including Bacillus subtilis and Staphylococcus aureus, at a concentration as low as 0.1% . Additionally, it showed activity against the malaria parasite Plasmodium falciparum in micromolar concentrations, indicating its potential as an antimalarial agent.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 0.1% |

| Staphylococcus aureus | 0.1% |

| Plasmodium falciparum | Micromolar range |

2. Insecticidal Activity

This compound has been reported to possess insecticidal properties. Research indicates that it can effectively target various insect pests, making it a candidate for developing natural insecticides . The specific mechanisms through which this compound exerts its insecticidal effects are still under investigation but may involve disruption of metabolic processes in insects.

3. Cytotoxicity and Selectivity

In vitro studies have evaluated the cytotoxicity of this compound using different cell lines. For instance, extracts containing this compound were tested against Hepa 1-6 cells, showing selective toxicity profiles that suggest its potential use in therapeutic applications . The selectivity index indicates that while it can be cytotoxic at higher concentrations, it may also have therapeutic windows for safe use.

Table 2: Cytotoxicity Profile of this compound

| Cell Line | IC50 (µg/mL) | Selectivity Index |

|---|---|---|

| Hepa 1-6 | 109.67 | 3.86 |

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

- Study on Schistosomiasis : A study evaluated the cercaricidal activity of extracts from Sida acuta and Sida rhombifolia, which contained this compound. The extracts demonstrated significant cercaricidal activity against Schistosoma mansoni, with an LC50 value indicating effective killing at low concentrations .

- Therapeutic Potential : Another research highlighted the potential role of this compound in managing parasitic infections and its low toxicity profile in mammalian cells, suggesting further exploration for drug development .

Propiedades

IUPAC Name |

6-(1,2-dihydroxy-3-methylbut-3-enyl)-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-8(2)14(17)15(18)10-6-9-4-5-13(16)20-11(9)7-12(10)19-3/h4-7,14-15,17-18H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZIJDMODGMWOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40975521 | |

| Record name | 6-(1,2-Dihydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60094-90-8 | |

| Record name | Thamnosmonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060094908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thamnosmonin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(1,2-Dihydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.